molecular formula C10H6BrNOS2 B12555512 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one CAS No. 165825-20-7

5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

Cat. No.: B12555512
CAS No.: 165825-20-7
M. Wt: 300.2 g/mol
InChI Key: QUEGTYHHTRPMBD-UHFFFAOYSA-N
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Description

5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound that contains a thiazolidinone ring with a bromophenyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazolidinone ring and bromophenyl group are key structural features that enable it to bind to specific molecular targets, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

165825-20-7

Molecular Formula

C10H6BrNOS2

Molecular Weight

300.2 g/mol

IUPAC Name

5-[(2-bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one

InChI

InChI=1S/C10H6BrNOS2/c11-7-4-2-1-3-6(7)5-8-9(14)12-10(13)15-8/h1-5H,(H,12,13,14)

InChI Key

QUEGTYHHTRPMBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=S)NC(=O)S2)Br

Origin of Product

United States

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